N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a benzoyl group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide typically involves multiple steps:
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Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
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Introduction of the Benzoyl Group: : The benzoyl group can be introduced via Friedel-Crafts acylation, where the benzofuran core reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Attachment of the Dimethoxybenzamide Moiety: : The final step involves the coupling of the benzofuran derivative with 3,5-dimethoxybenzoyl chloride. This can be facilitated by using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring or the methyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Halogenation, nitration, and sulfonation are examples of electrophilic substitutions, while nucleophilic substitutions might involve the replacement of methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential. The presence of multiple functional groups allows for modifications that can enhance biological activity and selectivity.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core could intercalate with DNA, while the benzoyl and dimethoxybenzamide groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide
- N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-fluorobenzamide
Uniqueness
Compared to similar compounds, N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide stands out due to the presence of the dimethoxybenzamide moiety. This structural feature can influence its chemical reactivity and biological activity, potentially offering advantages in terms of selectivity and potency in various applications.
Properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-21-13-18(26-25(28)17-11-19(29-2)14-20(12-17)30-3)9-10-22(21)31-24(15)23(27)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSTUOKEJAPVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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